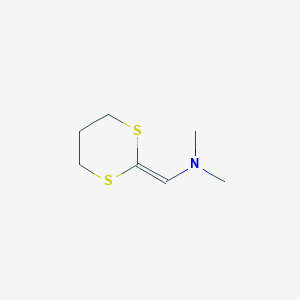
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine is an organic compound that features a 1,3-dithiane ring, which is a six-membered ring containing two sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine can be synthesized through the reaction of 1,3-propanedithiol with carbonyl compounds in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound. Common catalysts used in this reaction include p-toluenesulfonic acid, silica gel, and yttrium triflate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as organolithium (RLi) or Grignard reagents (RMgX).
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: KMnO4, OsO4, and peracids.
Reducing agents: H2/Ni, H2/Rh, NaBH4, and LiAlH4.
Nucleophiles: RLi, RMgX, and enolates.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine has several scientific research applications, including:
Organic Synthesis: The compound is used as a building block in the synthesis of various heterocyclic compounds and as a protecting group for carbonyl compounds.
Medicinal Chemistry: It is used in the development of potential therapeutic agents due to its ability to interact with biological targets.
Materials Science: The compound is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine involves its interaction with molecular targets through its sulfur atoms and electron-rich dithiane ring. The compound can form stable complexes with metal ions and participate in redox reactions, making it useful in various catalytic and inhibitory processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate: This compound also features a 1,3-dithiane ring and is used as a corrosion inhibitor and in organic synthesis.
3-(1,3-dithian-2-ylidene)pentane-2,4-dione: This compound is used as a nonthiolic, odorless equivalent of 1,3-propanedithiol in thioacetalization reactions.
Uniqueness
1-(1,3-Dithian-2-ylidene)-N,N-dimethylmethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and form stable complexes with various reagents
Properties
CAS No. |
52157-66-1 |
|---|---|
Molecular Formula |
C7H13NS2 |
Molecular Weight |
175.3 g/mol |
IUPAC Name |
1-(1,3-dithian-2-ylidene)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H13NS2/c1-8(2)6-7-9-4-3-5-10-7/h6H,3-5H2,1-2H3 |
InChI Key |
DUACJTWLEOKDRI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=C1SCCCS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















